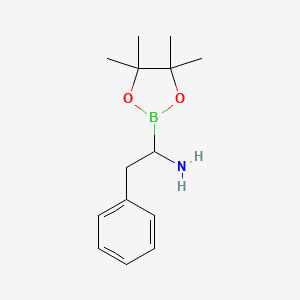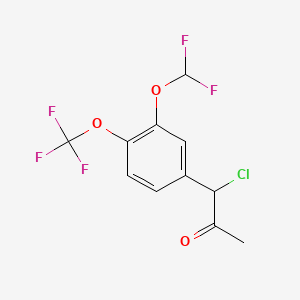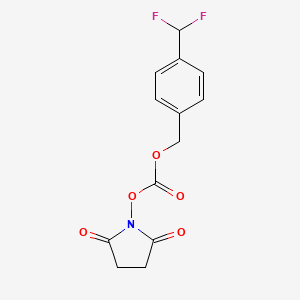
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further connected to a dimethylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine typically involves multi-step synthetic routes. One common method includes the initial formation of the indole core, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the attachment of the dimethylmethanamine group. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets. The fluorophenyl group and the indole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine can be compared with other similar compounds, such as:
(6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide): This compound also contains a fluorophenyl group and is used in similar research applications.
(6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine): Another compound with a fluorophenyl group, used in drug development and chemical research. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17FN2 |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
1-[6-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3 |
Clave InChI |
BKFABYCANREEIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















